Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate
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Overview
Description
Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by a phenyl group attached to the third carbon and a methyl ester group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base such as sodium hydride, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction could produce dihydrooxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways. Its derivatives could exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate
- Ethyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Methyl 5-methyl-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Uniqueness
Methyl 5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the phenyl group at the third position and the methyl ester group at the fifth position provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(11(14)15-2)8-10(13-16-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPIPGHKVZNURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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